

Dinoprost Tromethamine: A Technical Guide to its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5R)-Dinoprost tromethamine

Cat. No.: B1681592

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Introduction

Dinoprost tromethamine is the tromethamine salt of the naturally occurring prostaglandin F2-alpha (PGF2α).[1] As a synthetic analogue, it mimics the physiological actions of endogenous PGF2α, a lipid compound with diverse hormone-like effects.[2][3] This potent pharmacological agent is primarily utilized in human and veterinary medicine for its effects on the reproductive system.[2][3] In human medicine, it is used to induce second-trimester abortions, for the therapeutic termination of pregnancy in cases of fetal death, and for the induction of labor at term.[1] In veterinary practice, it is widely employed for the synchronization of estrus, induction of parturition, and treatment of reproductive disorders like pyometra in livestock.[3][4][5] This document provides an in-depth technical overview of the pharmacology and toxicology of dinoprost tromethamine for researchers, scientists, and drug development professionals.

Pharmacology

The pharmacological activity of dinoprost tromethamine is centered on its interaction with specific cell surface receptors, leading to a cascade of intracellular events that mediate its physiological effects.

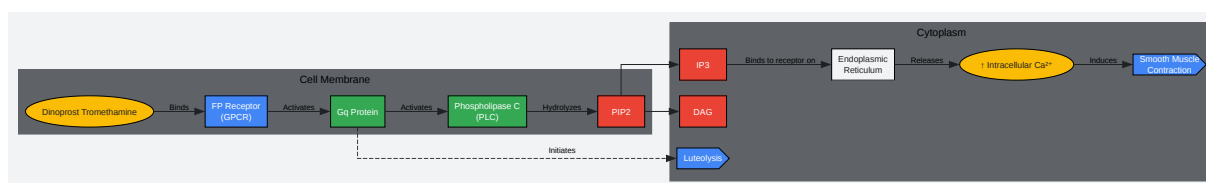
Mechanism of Action

Dinoprost tromethamine functions as a potent agonist for the Prostaglandin F2α (FP) receptor, a member of the G-protein coupled receptor (GPCR) family.[2][6] These receptors are located on the surface of various cells, most notably the smooth muscle cells of the myometrium.[2]

The binding of dinoprost to the FP receptor initiates the following signaling cascade:

- **G-Protein Activation:** The agonist-receptor complex activates the Gq alpha subunit of the associated heterotrimeric G-protein.
- **Phospholipase C Activation:** The activated Gq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
- **Second Messenger Production:** PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
- **Intracellular Calcium Mobilization:** IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca^{2+}) into the cytoplasm.^[2]
- **Smooth Muscle Contraction:** The elevated intracellular Ca^{2+} concentration is a primary trigger for smooth muscle contraction in the uterus.^[2]

This signaling pathway ultimately results in the potent myometrial contractions necessary for inducing labor or abortion.^{[1][2]} Additionally, $\text{PGF}_2\alpha$ can trans-activate the epidermal growth factor receptor (EGFR) and trigger the mitogen-activated protein kinase (MAPK) signaling pathway, which is linked to cell proliferation.^[7]



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Caption: FP Receptor signaling cascade initiated by Dinoprost Tromethamine.

Pharmacodynamics

The primary pharmacodynamic effects of dinoprost tromethamine are on the female reproductive system.^[1]

- **Myometrial Stimulation:** It stimulates strong, rhythmic contractions of the uterine smooth muscle (myometrium) that are similar to those observed during labor at term.^[1] The sensitivity of the uterus to prostaglandins increases throughout pregnancy.^[1]
- **Cervical Softening:** Dinoprost facilitates the softening, effacement, and dilation of the cervix.^[1]
- **Luteolysis:** It causes the regression of the corpus luteum, a process known as luteolysis.^[3] This leads to a sharp decline in progesterone production, which is crucial for initiating a new estrous cycle in veterinary medicine and terminating pregnancy.^[3]
- **Other Effects:** Dinoprost can also cause bronchoconstriction and may affect the cardiovascular system, leading to changes in heart rate and blood pressure.^{[4][8]} Gastrointestinal smooth muscle is also stimulated, often resulting in side effects like nausea, vomiting, and diarrhea.^[2]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of dinoprost tromethamine is characterized by rapid action and clearance.

Parameter	Description	Reference
Absorption	Rapidly absorbed from intramuscular (IM) or subcutaneous (SC) injection sites.[4] Slowly absorbed from the amniotic fluid into systemic circulation when administered intra-amniotically.[1]	[1][4]
Distribution	Widely distributed, but rapidly cleared from the circulation.	N/A
Metabolism	Extensive and rapid first-pass metabolism, primarily via enzymatic dehydrogenation in the maternal lungs and also in the liver.[1][4]	[1][4]
Half-Life	Extremely short plasma half-life, reported to be less than one minute to a few minutes following intravenous administration.[1][4] The half-life in amniotic fluid is longer, estimated at 3 to 6 hours.[1]	[1][4]
Excretion	Metabolites are primarily excreted in the urine.	N/A

Toxicology

The toxicology of dinoprost tromethamine is well-characterized, with effects primarily related to its potent pharmacological activity.

Acute Toxicity

Dinoprost is of low acute oral and parenteral toxicity.[4]

Species	Route	LD50	Reference
Rat	Oral	665 mg/kg	[9]
Rat (Male)	Oral	1,170 mg/kg	[4]
Rat (Female)	Oral	1,210 mg/kg	[4]
Mouse	Oral	711 mg/kg	[10]
Mouse (Male)	Oral	1,300 mg/kg	[4]
Mouse (Female)	Oral	1,550 mg/kg	[4]
Mouse	Intravenous	331 mg/kg	[10]

Repeat-Dose Toxicity

Studies in various animal species have established No-Observed-Effect Levels (NOELs).

Species	Duration	Route	NOEL	Observed Effects at Higher Doses	Reference
Rat	28 days	Intravenous	3.2 mg/kg/day	No evidence of toxicity.	[4]
Rat	6 days	Subcutaneous	< 32 mg/kg	Diarrhea and depression at 32 mg/kg.	[4]
Dog	30 days	Intravenous	0.6 mg/kg/day	No signs of toxicity.	[4]
Monkey	90 days	Oral	8 mg/kg (toxicological)	N/A	[4]
Monkey	90 days	Oral	1.25 mg/kg (pharmacological)	N/A	[4]

Reproductive and Developmental Toxicology

The primary reproductive toxicity is related to its intended pharmacological effect.

- Fertility: May damage fertility.[9] Repeat-dose studies in animals have shown potential adverse effects on the testes.[11][12]
- Pregnancy: It is a potent abortifacient and should not be used in pregnant animals intended for term delivery.[3][5] Dinoprost tromethamine is readily absorbed through the skin and can cause abortion.[5]
- Teratogenicity: Dinoprost was non-teratogenic in rats and rabbits at therapeutic doses.[5] Some teratogenic changes were noted at high doses (estimated at 30 times the recommended dose), which are likely secondary to the physiological activity (uterine contractions) causing fetal hypoxia.[4]

Genotoxicity and Carcinogenicity

- Genotoxicity: Dinoprost tromethamine was negative in bacterial mutagenicity (Ames) tests.[10][11]
- Carcinogenicity: It is not considered to be a carcinogen by IARC, ACGIH, NTP, or OSHA.[11]

Safety and Adverse Effects

The most common adverse effects are extensions of the drug's pharmacological properties.

- Human Use: Expected side effects include nausea, vomiting, and diarrhea.[1] Bronchoconstriction is a known effect, and it should be used with caution in patients with asthma.[4][5]
- Veterinary Use: Common side effects include sweating, increased heart rate, respiratory distress, gastrointestinal disturbances (diarrhea, colic), and local injection site reactions.[5][8][13] These effects are typically transient and dose-dependent.[2][13]

Experimental Protocols

Protocol: Prostaglandin FP Receptor Binding Assay

Objective: To determine the binding affinity (K_i) of dinoprost tromethamine for the FP receptor using a competitive radioligand binding assay.

Methodology:

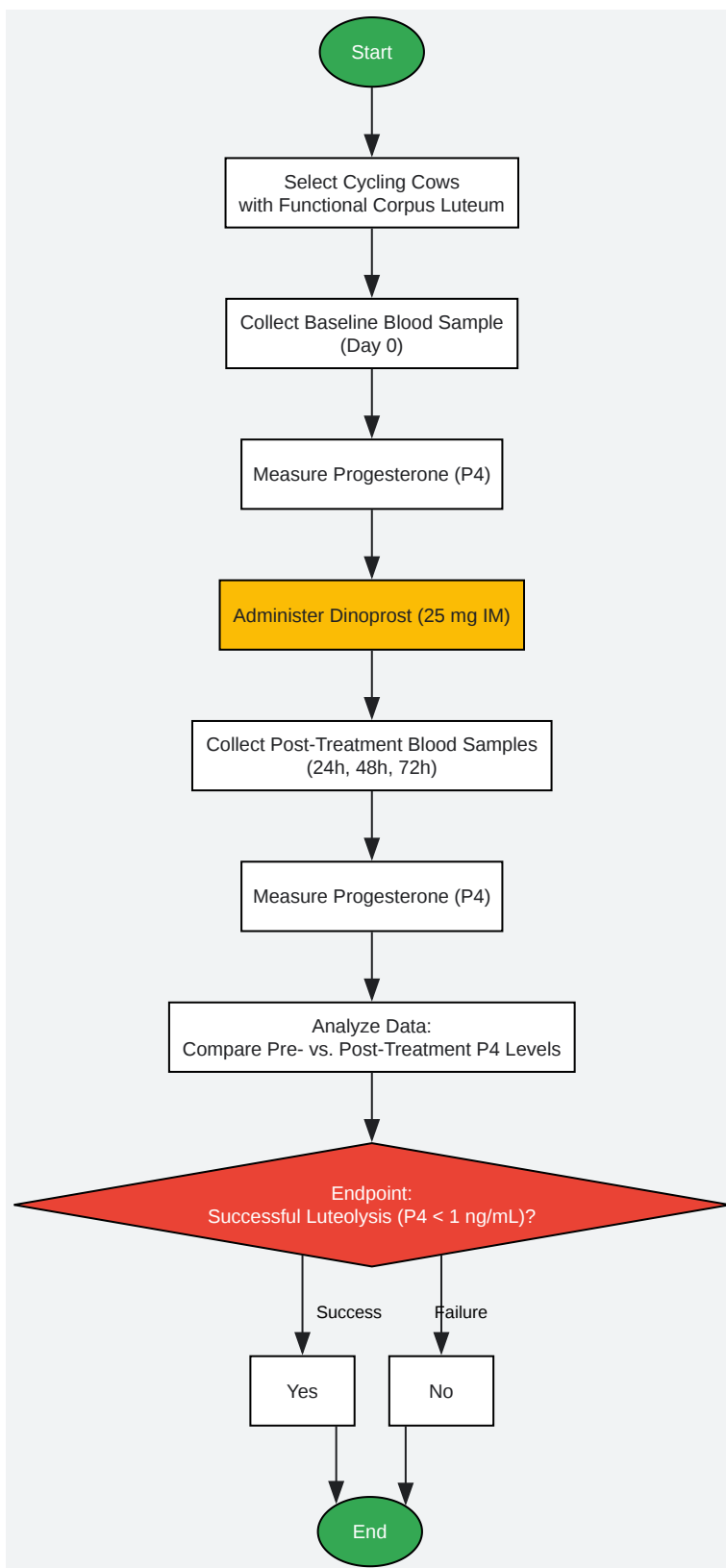
- Membrane Preparation: Cell membranes are prepared from a cell line recombinantly expressing the human FP receptor (e.g., HEK293 cells).
- Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) is prepared.
- Reaction Mixture: In a 96-well plate, combine:
 - A fixed concentration of a radiolabeled prostaglandin (e.g., [3H]-PGF₂α) near its K_d value.
 - Varying concentrations of unlabeled dinoprost tromethamine (competitor).
 - Prepared cell membranes.
- Controls:
 - Total Binding: Radioligand and membranes without any competitor.
 - Non-specific Binding: Radioligand and membranes in the presence of a high concentration of an unlabeled standard PGF₂α.
- Incubation: The plate is incubated for a sufficient time (e.g., 60-90 minutes) at room temperature to reach equilibrium.
- Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then fitted to a one-site competition model using non-linear regression analysis to determine the IC₅₀ (concentration of dinoprost that inhibits 50% of specific binding). The K_i is then calculated using the Cheng-Prusoff equation.

Protocol: In Vivo Luteolysis Assessment in Dairy Cows

Objective: To evaluate the efficacy of dinoprost tromethamine in inducing luteolysis in lactating dairy cows.

Methodology:

- **Animal Selection:** Select healthy, cycling lactating dairy cows determined to have a functional corpus luteum (CL) via palpation or ultrasonography, typically between days 5 and 18 of the estrous cycle.
- **Baseline Sampling:** Collect a baseline blood sample (Day 0) via jugular or coccygeal venipuncture into a heparinized or EDTA tube.
- **Treatment Administration:** Administer a single intramuscular injection of dinoprost tromethamine at the recommended dose (e.g., 25 mg).[\[4\]](#)[\[14\]](#)
- **Post-Treatment Sampling:** Collect subsequent blood samples at timed intervals, for example, at 24, 48, and 72 hours post-injection.[\[15\]](#)
- **Sample Processing:** Centrifuge all blood samples to separate the plasma. Store plasma at -20°C until analysis.
- **Hormone Analysis:** Measure plasma progesterone concentrations using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
- **Data Analysis:** Luteolysis is confirmed by a significant drop in plasma progesterone concentration (e.g., to <1.0 ng/mL) in the post-treatment samples compared to the baseline.[\[15\]](#) The percentage of cows exhibiting luteolysis is calculated to determine efficacy.



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Caption: Experimental workflow for assessing in vivo luteolytic efficacy.

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- To cite this document: BenchChem. [Dinoprost Tromethamine: A Technical Guide to its Pharmacology and Toxicology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681592#pharmacology-and-toxicology-of-dinoprost-tromethamine>]

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